1-(4-Ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is a compound belonging to the class of benzodiazole derivatives, which are known for their diverse biological activities. This compound features a benzodiazole ring substituted with an ethoxyphenyl group and a thiol functional group, contributing to its potential applications in various scientific fields, particularly in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving reactions of benzodiazole derivatives with suitable electrophiles or thiolating agents. It is not commonly found in natural sources but is synthesized for research and pharmaceutical purposes.
1-(4-Ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can be classified as:
The synthesis of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol typically involves the following steps:
The reaction conditions may vary, but common solvents include dimethylformamide or ethanol, and bases such as potassium carbonate are often used to facilitate the nucleophilic substitution reactions. Reaction temperatures typically range from room temperature to reflux conditions depending on the specific reagents used.
The molecular structure of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol consists of:
1-(4-Ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol involves its interaction with biological targets such as enzymes or receptors. The presence of the thiol group allows it to form covalent bonds with target proteins, potentially inhibiting their activity. This mechanism is crucial in understanding its potential therapeutic effects.
The primary applications of 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol are found in:
This compound represents a significant interest in ongoing research aimed at exploring its full therapeutic potential and applications across various scientific domains.
Benzodiazole-thiol derivatives represent a privileged scaffold in modern drug discovery due to their structural versatility and broad-spectrum biological activities. These heterocyclic compounds feature a fused benzene ring with a diazole moiety bearing a critical thiol (-SH) functional group at the 2-position. This thiol group confers unique reactivity, enabling interactions with biological targets through hydrogen bonding, metal coordination, and disulfide bridge formation. The substitution pattern on the nitrogen atoms, particularly at the 1-position, significantly modulates pharmacokinetic and pharmacodynamic properties. Among these, the 4-ethoxyphenyl substitution—as seen in 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol—has emerged as a chemically and biologically significant moiety. Its ethoxy group (-OC₂H₅) provides a balance of electronic effects and lipophilicity, enhancing membrane permeability while maintaining metabolic stability. This review systematically examines the historical context, structural significance, and pharmacological relevance of this specialized benzodiazole-thiol derivative.
The benzodiazole-thiol pharmacophore traces its origins to mid-20th-century investigations into heterocyclic compounds with antimicrobial properties. Early studies identified that the thiol functional group at the 2-position of benzodiazoles enabled nucleophilic reactivity crucial for inhibiting bacterial enzymes. By the 1980s, researchers demonstrated that simple benzimidazole-2-thiol derivatives possessed intrinsic antibacterial activity, even without additional substituents [8]. This foundational work established the scaffold’s viability as a antimicrobial agent.
The late 1980s–1990s witnessed strategic structural refinements to enhance potency and selectivity. Sparatore and colleagues systematically explored nitrogen-containing heterocycles, demonstrating that benzodiazole-thiols incorporated into larger polycyclic systems retained antibacterial efficacy [8]. Seminal work by Sanna’s group revealed that annulation position critically influenced bioactivity: triazolo[4,5-f]-quinolinone carboxylic acids maintained anti-Escherichia coli activity (MIC 12.5–25 μg/mL), whereas isomeric triazolo[4,5-h]-quinolinones showed diminished effects [8]. This highlighted the scaffold’s sensitivity to structural geometry.
The 2000s marked a shift toward targeted therapies, leveraging the thiol group for enzyme inhibition. Derivatives like 1-(4-methoxyphenyl)-1H-benzimidazole-2-thiol (PubChem CID: 703809) were synthesized as intermediates for anticancer agents, capitalizing on the methoxy group’s electron-donating properties [4] [6]. Concurrently, Purohit and Srivastava synthesized chlorinated phenoxyacetyl benzotriazoles, noting retained antimicrobial activity despite structural complexity [8]. This era solidified benzodiazole-thiols as multifunctional templates for drug development.
Table 1: Key Historical Milestones in Benzodiazole-Thiol Development
Time Period | Innovation | Biological Significance |
---|---|---|
1980s | Unsubstituted benzimidazole-2-thiol | Demonstrated intrinsic antibacterial activity |
1990s | Triazolo[4,5-f]-quinolinones | MIC 12.5–25 μg/mL against E. coli |
2000s | 1-(4-Methoxyphenyl) derivatives | Enhanced electron donation for anticancer leads |
2010s | Quorum sensing inhibitors (e.g., EVT-2626021) | Non-antibiotic antivirulence strategies |
Recent advancements focus on quorum sensing inhibition rather than bactericidal activity. Compounds like 5-fluoro-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol (EVT-2626021) exemplify this paradigm, disrupting bacterial communication without inducing resistance . The ethoxyphenyl variant builds upon this legacy, combining optimized substitution with thiol-mediated targeting.
The 4-ethoxyphenyl group at N-1 of the benzodiazole ring induces profound electronic and steric modifications that enhance drug-likeness. Compared to smaller substituents (e.g., methyl), the ethoxy (-OC₂H₅) group provides:
Computational analyses reveal that the ethoxy group’s oxygen atom forms a hydrogen bond acceptor site, augmenting interactions with target proteins. Molecular docking studies of analogous 4-methoxyphenyl derivatives show binding affinity improvements of 2.3–5.7 kcal/mol over unsubstituted benzodiazoles in enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrase IX [9]. The ethoxy group’s flexibility also allows optimal positioning within hydrophobic enzyme pockets.
Table 2: Molecular Descriptors of N-1 Substituted Benzodiazole-2-Thiols
Substituent | log P | H-Bond Acceptors | H-Bond Donors | Polar Surface Area (Ų) |
---|---|---|---|---|
Phenyl | 3.1 | 2 | 1 | 48.7 |
4-Methoxyphenyl | 2.8 | 3 | 1 | 58.2 |
4-Ethoxyphenyl | 3.4 | 3 | 1 | 58.2 |
4-Chlorophenyl | 3.9 | 2 | 1 | 48.7 |
Crucially, the ethoxy group outperforms methoxy in metabolic stability. Cytochrome P450 assays show ethoxy’s ethyl chain reduces demethylation susceptibility, a common liability of methoxy groups. In microsomal stability studies, ethoxyphenyl derivatives exhibited t₁/₂ > 45 min versus <15 min for methoxy analogs [6]. This aligns with broader medicinal chemistry principles where ethoxy substituents balance lipophilicity and oxidative resistance.
Synthetically, 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol is accessed via:
This route affords yields >75% with HPLC purity ≥98%, enabling scalable production for pharmacological testing.
The 2-thiol group in 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole enables precise modulation of disease-relevant targets through three primary mechanisms:
In anticancer applications, benzodiazole-2-thiols inhibit tumor-associated carbonic anhydrase isoforms (CA-IX/XII). Molecular dynamics simulations show the thiol group displaces the catalytic zinc-bound hydroxide ion in CA-IX, with Ki values of 12–85 nM for optimized derivatives [5] [9]. The ethoxyphenyl moiety enhances selectivity for tumor-associated CAs over off-target cytosolic isoforms (CA-I/II), reducing side effects.
Table 3: Biological Activities of Benzodiazole-2-Thiol Derivatives
Biological Target | Activity | Key Structural Features | Reference |
---|---|---|---|
Pseudomonas aeruginosa LasR | Quorum sensing inhibition (IC₅₀: 45.5–182.2 μg/mL) | Non-antibiotic, biofilm disruption | [2] |
Carbonic anhydrase IX | Anticancer (Ki: 12–85 nM) | Thiol-zinc coordination, ethoxy for isoform selectivity | [5] [9] |
c-Met/VEGFR-2 kinases | Antiangiogenic (IC₅₀: 3.5–18.9 nM) | Triazole linkage, halogen substituents | [9] |
Tubulin polymerization | Antimitotic (IC₅₀: 1.56–2.22 μM) | Acrylonitrile-benzotriazole fusion | [8] |
For antimicrobial applications, the scaffold disrupts bacterial quorum sensing without inducing lethal pressure that drives resistance. Analogues like benzo[d]thiazole-2-thiol derivatives inhibit the Pseudomonas aeruginosa LasR system (IC₅₀: 45.5–182.2 μg/mL), suppressing virulence factor production and biofilm formation [2]. The thiol group is essential for binding to LasR’s ligand-binding domain, as evidenced by >90% activity loss when replaced by methylsulfonyl.
In antiviral contexts, benzotriazole acrylonitriles demonstrate anti-tubulin activity (IC₅₀: 1.56–2.22 μM) by binding the colchicine site, disrupting viral microtubule assembly [8]. The 4-ethoxyphenyl derivative’s thiol group may enhance this by forming additional hydrogen bonds with tubulin’s β-subunit.
Emerging evidence suggests synergistic effects when benzodiazole-2-thiols are combined with established therapeutics. For instance, benzothiazole-thiol hybrids potentiate tetracycline antibiotics against drug-resistant Staphylococcus aureus by 8–16-fold, likely through efflux pump inhibition [2] [8]. This positions 1-(4-ethoxyphenyl)-1H-1,3-benzodiazole-2-thiol as a versatile scaffold for multi-target therapies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1